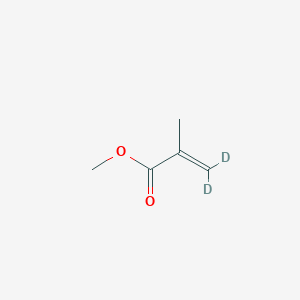

Methyl methacrylate-3,3-D2

Description

Significance of Isotopic Labeling in Macromolecular Research

Isotopic labeling, particularly with deuterium (B1214612), offers a unique window into the complex world of polymers. By replacing protium (B1232500) (¹H) with deuterium (²H or D), researchers can exploit the differences in their nuclear properties to gain valuable insights. wikipedia.org The most significant advantage lies in the field of neutron scattering. Hydrogen and deuterium have vastly different neutron scattering cross-sections, creating a "contrast" that allows for the clear visualization of labeled polymer chains or segments within a bulk material. uc.eduacs.orgnist.gov This has been instrumental in understanding polymer conformations, blend morphology, and the dynamics of polymer chains. acs.orgnist.gov

Furthermore, deuterium labeling is a cornerstone of advanced nuclear magnetic resonance (NMR) spectroscopy techniques. kpi.uaacs.orgresearchgate.net Deuterium NMR provides detailed information about molecular dynamics, including the orientation and mobility of specific segments within a polymer chain. kpi.uaresearchgate.netmdpi.com This is because the interaction of the deuterium nucleus with its local electric field gradient is highly sensitive to molecular motion. kpi.ua Vibrational spectroscopy, such as infrared (IR) and Raman, also benefits from deuteration, as the change in mass leads to predictable shifts in vibrational frequencies, aiding in the assignment of complex spectra. optica.orgdtic.milacs.orgmdpi.com

Rationale for Deuteration at Specific Sites in Methyl Methacrylate (B99206) (MMA)

The choice of where to place deuterium atoms within the methyl methacrylate monomer is not arbitrary; it is dictated by the specific research question being addressed. Methyl Methacrylate-3,3-D2, where the two hydrogen atoms on the third carbon of the propenoate backbone are replaced with deuterium, is a prime example of site-specific labeling.

The primary rationale for deuterating the backbone methylene (B1212753) group (C3) is to probe the dynamics of the polymer main chain directly. By labeling this position, researchers can use techniques like NMR and neutron scattering to specifically track the motion and conformation of the polymer backbone, independent of side-chain movements. kpi.uamdpi.com This is crucial for understanding fundamental polymer properties such as glass transition temperature, viscoelasticity, and diffusion.

The synthesis of specifically deuterated MMA monomers can be a complex process, often involving multi-step reactions. For instance, the production of fully deuterated MMA (MMA-d8) can be achieved through the acetone (B3395972) cyanohydrin method, starting with deuterated acetone and other deuterated reagents. google.compolymersource.caisotope.com While the synthesis of this compound is not explicitly detailed in the provided results, it would involve a targeted synthetic route to introduce deuterium at the desired position. The Oak Ridge National Laboratory's Center for Nanophase Materials Sciences is a key resource for the synthesis of various deuterated monomers, including selectively labeled methyl methacrylates, to support neutron scattering studies. ornl.gov

Overview of Research Domains Utilizing this compound

The unique properties of this compound make it a valuable tool across several research domains within polymer science.

Key Research Areas:

Polymer Dynamics and Conformation: Neutron scattering studies utilizing polymers made from this compound allow for the direct observation of main-chain conformation and dynamics in melts and blends. uc.eduacs.org This helps in verifying theoretical models of polymer behavior in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state deuterium NMR on polymers synthesized with this compound provides detailed insights into the local dynamics of the polymer backbone. kpi.uaacs.orgresearchgate.net This is particularly useful for studying phenomena like segmental motion near the glass transition.

Vibrational Spectroscopy: The specific deuteration at the 3,3-position leads to distinct shifts in the vibrational spectra (IR and Raman). optica.orgacs.orgmdpi.com This aids in the precise assignment of vibrational modes associated with the polymer backbone, helping to understand how the main chain is affected by factors like stress, temperature, and interactions with other molecules.

Polymer Blends and Interfaces: In multicomponent polymer systems, selectively labeling one component with this compound enables the study of phase separation, interfacial dynamics, and the miscibility of polymer blends using techniques like neutron scattering and IR microspectroscopy. acs.orgacs.orgnih.gov

Interactive Data Table: Properties of Methyl Methacrylate Isotopologues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl methacrylate | 80-62-6 | C₅H₈O₂ | 100.12 |

| Methyl methacrylate-d8 | 35233-69-3 | C₅D₈O₂ | 108.17 |

| Methyl-d3 2-(methyl-d3)-2-propenoate-3,3-d2 | 35233-69-3 | CD₂(C(CD₃))COOCD₃ | 108.17 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8O2 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

methyl 3,3-dideuterio-2-methylprop-2-enoate |

InChI |

InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i1D2 |

InChI Key |

VVQNEPGJFQJSBK-DICFDUPASA-N |

Isomeric SMILES |

[2H]C(=C(C)C(=O)OC)[2H] |

Canonical SMILES |

CC(=C)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Methacrylate 3,3 D2

Strategies for Site-Specific Deuterium (B1214612) Incorporation

Site-specific deuteration is crucial for various applications, including mechanistic studies and neutron scattering. The methods to achieve deuteration at the vinyl position primarily involve reductive processes using deuterium sources or catalyzed exchange reactions.

Reductive deuteration offers a direct pathway for introducing deuterium across a double bond. For a molecule like methyl methacrylate (B99206), an α,β-unsaturated ester, this typically involves a 1,4-conjugate reduction.

Recent advancements have focused on nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated esters where deuterated water (D₂O) can be used as the deuterium source. organic-chemistry.org This method facilitates asymmetric deuteration, providing access to chiral deuterated esters. organic-chemistry.org Another approach involves electrochemical deuteration of α,β-unsaturated carbonyl compounds, which can proceed without catalysts or external reductants, using D₂O as the deuterium source to achieve high levels of deuterium incorporation. researchgate.netnih.gov Furthermore, systems using deuterium iodide, generated from D₃PO₂ and iodine in deuterated acetic acid, have been shown to effectively reduce α,β-unsaturated ketones, a class of compounds structurally related to MMA. researcher.life

While these methods are established for the general class of α,β-unsaturated compounds, their specific application to synthesize Methyl methacrylate-3,3-D2 requires careful optimization to ensure deuterium adds exclusively to the β-carbon (the 3-position) and not the α-carbon. The regioselectivity is a critical parameter in these reductive techniques.

Hydrogen-Deuterium (H-D) exchange reactions represent a versatile and widely used method for introducing deuterium. These reactions are typically catalyzed and involve the reversible replacement of hydrogen atoms with deuterium from a deuterated solvent, most commonly deuterium oxide (D₂O).

For methyl methacrylate, direct substitution of the vinyl hydrogens can be achieved by reacting the monomer with heavy water in the presence of a suitable catalyst. researchgate.net This process can be performed in either the gaseous or liquid phase at temperatures ranging from room temperature up to 300°C. One documented method involves heating methyl methacrylate with a mixture of D₂O and 2-propanol, which effectively deuterates the acryl moieties of the molecule.

The efficiency and extent of deuteration in H-D exchange reactions are influenced by several factors, including the choice of catalyst, reaction temperature, and pressure.

Catalysis is central to most modern deuteration techniques, enhancing reaction rates and often controlling the regioselectivity of deuterium incorporation. Both heterogeneous and homogeneous catalysts are employed in the synthesis of deuterated molecules.

In the context of H-D exchange for producing deuterated MMA, catalysts selected from platinum and palladium and their compounds are particularly effective. These metals can be used in their elemental form or supported on carriers like alumina, silica, or active carbon to increase surface area and catalytic activity. For instance, reactions have been successfully carried out using palladium on carbon (Pd/C) or platinum(IV) oxide as catalysts in the presence of D₂O.

Specialized laboratory equipment, such as a Parr Reactor system, is often used to carry out these reactions, especially when they require elevated pressure and temperature to proceed efficiently. These systems allow for precise control over the reaction environment, which is critical for achieving high levels of deuteration.

Table 1: Examples of Catalytic H-D Exchange Conditions for Methyl Methacrylate

Analytical Verification of Isotopic Purity and Regioselectivity

After synthesis, it is imperative to verify both the isotopic purity (the percentage of molecules that have been successfully deuterated) and the regioselectivity (the specific location of the deuterium atoms). The primary techniques for this characterization are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. almacgroup.com

Mass Spectrometry (MS): ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) is a rapid and highly sensitive method for determining isotopic purity. almacgroup.com It can distinguish between the non-deuterated (D₀) and deuterated (D₁, D₂, etc.) isotopologues of the compound based on their precise mass-to-charge ratios. This allows for the calculation of the deuterium incorporation level with very low sample consumption.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the exact location of the deuterium atoms (regioselectivity).

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the vinyl protons at the 3-position would be significantly diminished or absent, while the signals for the α-methyl and ester methyl protons would remain. The integration of the residual vinyl proton signals relative to the methyl proton signals provides a quantitative measure of deuterium incorporation.

²H NMR (Deuterium NMR): A deuterium NMR spectrum directly detects the deuterium nuclei. For this compound, a signal would appear at the chemical shift corresponding to the vinyl position, confirming that deuteration occurred at the desired site. mst.edu

Table 2: Representative NMR Data for Deuterated Methyl Methacrylate

Considerations for Laboratory-Scale and Preparative Synthesis

The synthesis of this compound can be approached at different scales, from small analytical batches to larger preparative quantities, with different considerations for each. rotachrom.comnews-medical.net

Laboratory-Scale Synthesis: At the laboratory (analytical) scale, the primary goal is often to produce milligram-to-gram quantities of the material for characterization, mechanistic studies, or as an analytical standard. thermofisher.com At this scale, factors like yield may be secondary to achieving high isotopic purity and precise regioselectivity. The use of specialized but common laboratory equipment like Schlenk lines and custom glass reactors is standard. ornl.gov H-D exchange reactions conducted in sealed reactors, such as a Parr apparatus, are well-suited for this scale, allowing for safe handling of reagents under pressure and heat. researchgate.net

Preparative Synthesis: Preparative scale synthesis aims to produce larger quantities (multi-gram to kilograms) of the target compound, for applications such as neutron scattering studies where more material is required. ornl.gov When scaling up, the economics and efficiency of the process become more critical. news-medical.net This includes the cost and recovery of the deuterium source (e.g., D₂O), the catalyst, and solvents. The reaction conditions must be optimized to maximize yield and throughput while maintaining high isotopic enrichment. The transition from a small-scale batch reactor to a larger one may require adjustments to parameters like heating, stirring, and pressure control to ensure consistency. Institutions like Oak Ridge National Laboratory (ORNL) specialize in the custom synthesis of such deuterated monomers on a preparative scale to support research needs. ornl.gov

Table 3: Mentioned Chemical Compounds

Polymerization Kinetics and Mechanisms of Methyl Methacrylate 3,3 D2

Kinetic Isotope Effects (KIEs) in Polymerization Initiation and Propagation

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of chemical reactions. By replacing an atom with its heavier isotope, in this case, hydrogen with deuterium (B1214612) at the 3,3-position of methyl methacrylate (B99206) (MMA), subtle changes in reaction rates can be observed. These changes provide information about the transition states of the rate-determining steps in polymerization. The substitution of hydrogen with deuterium to form Methyl methacrylate-3,3-D2 would be expected to primarily manifest as a secondary kinetic isotope effect, as the C-D bonds are not directly broken during the polymerization of the vinyl group.

Free Radical Polymerization of this compound

In a typical free-radical polymerization, the process involves initiation, propagation, and termination steps. mcmaster.caripublication.com The propagation step, where a growing polymer radical adds to a monomer molecule, is crucial for chain growth. For this compound, a secondary KIE would be anticipated in this step. This effect arises from changes in the vibrational frequencies of the C-D bonds as the hybridization of the carbon atoms changes from sp2 in the monomer to sp3 in the transition state.

While no specific data exists for the free-radical polymerization of this compound, a study on the 13C KIE in the free-radical polymerization of standard MMA at 60°C revealed a primary KIE only at the least-substituted double bond carbon (k12/k13 = 1.045). nih.gov This indicates that the bonding at this carbon undergoes the most significant change in the rate-determining propagation step. A deuterium KIE study on this compound would complement this by probing the changes at the other vinylic carbon. However, secondary KIEs are typically small, and their experimental determination would require highly precise kinetic measurements.

Atom Transfer Radical Polymerization (ATRP) Mechanism Elucidation

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. cmu.edu The mechanism involves a reversible activation and deactivation of the growing polymer chains, mediated by a transition metal complex, typically copper. researchgate.netepa.gov

Investigating the ATRP of this compound could provide valuable insights into the mechanism. The magnitude of the KIE could help to understand the structure of the transition state during the atom transfer step. As with free-radical polymerization, a secondary KIE would be expected. The precise value could help to differentiate between proposed mechanistic pathways and provide evidence for the degree of bond formation and breaking in the transition state.

Mechanistic Insights from Controlled Radical Polymerization (e.g., Copper-Mediated Living Radical Polymerization)

The power of KIE studies in distinguishing between polymerization mechanisms is highlighted by research on the copper(I)-mediated living radical polymerization of MMA. A study using 13C isotopes found that while free-radical polymerization shows only one primary 13C KIE, the copper-mediated process exhibits two significant KIEs, one on each of the double bond carbons (k12/k13(H2C=) = 1.050 and k12/k13(=C<) = 1.010). nih.gov This crucial finding demonstrates that copper-mediated living radical polymerization does not proceed through a simple free-radical propagation mechanism. nih.gov

This result suggests that a similar study using this compound would be highly informative. A comparison of the deuterium KIE in a true free-radical polymerization versus a copper-mediated system could provide further, and perhaps more sensitive, evidence of the copper's involvement in the propagation transition state. The interaction of the copper catalyst with the monomer's double bond would likely alter the vibrational environment of the adjacent C-D bonds, leading to a different KIE compared to a purely free-radical addition.

Table 1: Comparative 13C Kinetic Isotope Effects in MMA Polymerization

| Polymerization Type | KIE at H2C= Carbon (k12/k13) | KIE at =C< Carbon (k12/k13) |

| Free-Radical Polymerization | 1.045 | Not significant |

| Copper-Mediated Polymerization | 1.050 | 1.010 |

| Data sourced from a study at 60°C. nih.gov |

Influence of Deuterium Substitution on Reaction Pathways and Intermediates

The substitution of hydrogen with deuterium at the 3,3-position of MMA is not expected to fundamentally alter the main reaction pathways of polymerization. The fundamental steps of initiation, propagation, and termination would remain the same. However, the rates of these steps could be subtly affected, as discussed in the context of KIEs.

The primary influence of deuterium substitution would be on the stability and vibrational frequencies of reaction intermediates, such as the propagating radical. The lower zero-point energy of a C-D bond compared to a C-H bond could slightly alter the energy landscape of the reaction, potentially affecting the relative rates of competing side reactions, if any were to occur. Without experimental data, the extent of this influence remains a matter of theoretical speculation.

Theoretical and Computational Approaches to Polymerization Mechanism Prediction

In the absence of experimental data, theoretical and computational chemistry offers a powerful alternative for predicting the polymerization behavior of this compound. semanticscholar.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surfaces of the polymerization reactions.

Specifically, computational methods could be employed to:

Calculate the vibrational frequencies of the ground state monomer and the transition states for propagation in free-radical, ATRP, and copper-mediated systems.

From these vibrational frequencies, predict the magnitude of the secondary deuterium KIE for each mechanism.

Model the structure of reaction intermediates and transition states to visualize the role of the deuterated methyl group.

Such computational studies would be invaluable for guiding future experimental work and for interpreting any measured KIEs. semanticscholar.org While general computational studies on MMA polymerization exist, none have been specifically applied to this compound to predict its kinetic isotope effects.

Advanced Spectroscopic Characterization of Poly Methyl Methacrylate 3,3 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for polymer characterization, and the use of deuterated variants like Poly(methyl methacrylate-3,3-D2) significantly enhances its capabilities.

Solid-state Deuterium (B1214612) (²H) NMR is exceptionally sensitive to molecular motion due to the interaction of the deuterium nuclear quadrupole moment with the local electric field gradient. solidstatenmr.org.uk This makes it an ideal method for studying the dynamics of the polymer backbone in Poly(this compound).

The analysis of ²H NMR lineshapes and spin-lattice relaxation times (T1) across a range of temperatures provides detailed insights into the geometry, amplitude, and timescale of polymer chain motions. solidstatenmr.org.uknih.gov For instance, in deuterated poly(methyl methacrylate), the motion of specific groups affects the deuteron spin-lattice relaxation and the NMR line shape in a characteristic manner. nih.gov Below the glass transition temperature (Tg), the ²H spectrum of a backbone-labeled PMMA consists of a Pake powder pattern, characteristic of a rigid solid. solidstatenmr.org.uk As the temperature increases and the polymer chains gain mobility, the lineshape narrows, indicating the onset of molecular motions on the kHz timescale. solidstatenmr.org.uk The freezing in of reorientation motions, such as those of methyl groups, can be observed through line shape transitions at very low temperatures (e.g., between 23 K and 70 K). nih.gov By studying these changes, it is possible to characterize a broad distribution of reorientation angles and correlation times, particularly above the glass transition temperature. solidstatenmr.org.uk

Table 1: Interpretation of Solid-State ²H NMR Data in Deuterated PMMA

| Observed NMR Parameter Change | Temperature Range | Implied Molecular Motion | Timescale |

| Pake Powder Pattern | Below Tg | Rigid backbone, localized motions frozen | Slow (> 1 ms) |

| Line Shape Narrowing | Approaching Tg | Onset of large-amplitude segmental motion | Microseconds (µs) to Milliseconds (ms) |

| T1 Minimum | Varies with frequency | Motions occurring in the MHz frequency range | Nanoseconds (ns) |

| Axially Symmetric Tensor | Above Tg | Anisotropic chain motion | Fast (< 1 µs) |

Solution-state NMR is a fundamental technique for determining the microstructure of polymers, particularly their tacticity—the stereochemical arrangement of adjacent monomer units. impact-solutions.co.uknih.gov The tacticity of PMMA, which can be isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), or atactic (random arrangement), significantly influences its physical properties, such as the glass transition temperature. impact-solutions.co.uknih.gov

While ¹H NMR is often used to analyze tacticity by observing the signals of the backbone methylene (B1212753) (-CH₂) protons, this is not possible for Poly(this compound). impact-solutions.co.uk However, the tacticity can still be precisely determined using ¹³C NMR. measurlabs.com The chemical shifts of other carbon atoms in the polymer, such as the quaternary carbon, the α-methyl carbon, and especially the carbonyl carbon, are sensitive to the local stereochemistry. nih.govauremn.org By analyzing the splitting patterns and chemical shifts in these regions of the ¹³C NMR spectrum, the relative proportions of isotactic (mm), syndiotactic (rr), and heterotactic (mr) triads can be quantified. researchgate.netnih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for Tacticity Analysis of PMMA

| Carbon Atom | Tacticity (Triad) | Chemical Shift Range (ppm) |

| Carbonyl (C=O) | rr (syndiotactic) | 176.9 |

| mr (heterotactic) | 177.8 | |

| mm (isotactic) | 178.1 | |

| Quaternary (α-C) | - | ~45 |

| Methoxy (-OCH₃) | - | ~52 |

| α-Methyl (-CH₃) | - | ~17-20 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The values for rrrm, rrrr, and rmrr pentads have been assigned to signals at 178.1, 177.8, and 176.9 ppm, respectively. researchgate.net

Multidimensional NMR techniques, such as 2D exchange NMR, provide even deeper insights into the dynamics of polymer chains. solidstatenmr.org.ukmdpi.com These experiments can distinguish between different types of motion and establish correlations between different parts of the polymer. In a 2D exchange experiment, molecular orientations are correlated over a specific mixing time. Molecules that reorient during this period give rise to off-diagonal cross-peaks, allowing for the direct measurement of the rates and geometries of slow molecular motions, characteristic of the α-relaxation (segmental motion) near the glass transition. solidstatenmr.org.uk

For Poly(this compound), 2D ²H exchange NMR would be particularly powerful for studying the segmental dynamics of the polymer backbone without interference from side-chain motions. Conversely, other 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the signals of protons on the side chains (e.g., the α-methyl and methoxy groups) with backbone carbons. measurlabs.comresearchgate.netsemanticscholar.org This allows for the separate characterization of side-chain mobility relative to the main-chain dynamics. The specific deuteration at the backbone methylene position provides a clear spectroscopic window to isolate and study the segmental mobility of the main chain.

¹³C NMR spectroscopy serves as a direct method to confirm the isotopic composition of Poly(this compound). The methylene carbon (-CD₂-) will exhibit distinct features compared to a protonated (-CH₂-) group. Due to the spin-1 nature of deuterium, the ¹³C signal for the methylene carbon will be split into a multiplet (a 1:2:3:2:1 quintet) by the two attached deuterium atoms. Furthermore, the presence of the heavier isotope typically induces a small upfield shift in the carbon resonance, known as an isotope shift.

This technique is also valuable for kinetic analysis of the polymerization process. orientjchem.org By acquiring ¹³C NMR spectra over the course of the polymerization of this compound, one can monitor the disappearance of the monomer's characteristic signals and the corresponding growth of the polymer signals. researchgate.netmdpi.com For example, the chemical shifts of the vinyl carbons in the monomer are distinct from the aliphatic backbone carbons in the polymer. The degree of monomer conversion at any given time can be calculated by integrating the respective signal areas, allowing for the determination of polymerization rates. nih.govorientjchem.org

Table 3: Example of Kinetic Data from NMR for Polymerization

| Reaction Time (min) | Monomer Signal Integral (IM) | Polymer Signal Integral (IP) | % Conversion [(IP / (IM + IP)) * 100] |

| 0 | 1.00 | 0.00 | 0 |

| 30 | 0.65 | 0.35 | 35 |

| 60 | 0.40 | 0.60 | 60 |

| 120 | 0.15 | 0.85 | 85 |

| 180 | 0.05 | 0.95 | 95 |

Vibrational Spectroscopy (Raman and Infrared) for Conformational and Mechanistic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is highly sensitive to chemical structure, conformation, and intermolecular interactions.

In the vibrational spectrum of Poly(this compound), the most significant and diagnostically useful feature is the appearance of carbon-deuterium (C-D) vibrational modes and the simultaneous disappearance of the corresponding carbon-hydrogen (C-H) methylene modes. semanticscholar.org Due to the greater mass of deuterium compared to hydrogen, C-D stretching and bending vibrations occur at significantly lower frequencies.

This isotopic shift provides a clear spectral window, free from the complex and often overlapping C-H stretching bands found in the 2800–3000 cm⁻¹ region of standard PMMA. researchgate.net The C-D stretching vibrations are typically observed in the 2100–2250 cm⁻¹ range. The analysis of these specific C-D bands in the IR and Raman spectra can provide information on the local conformation and environment of the polymer backbone. While most vibrations appear in both IR and Raman spectra, their intensities can differ significantly; for instance, symmetric stretching modes are often stronger in Raman, while asymmetric modes are more intense in IR absorption. bohrium.com The distinct C-D vibrational signatures serve as a clean probe for studying conformational changes or stresses that specifically affect the polymer backbone. researchgate.netramanlife.com

Table 4: Comparison of Key Vibrational Frequencies in PMMA vs. PMMA-3,3-D2

| Vibrational Mode | Standard PMMA Frequency (cm⁻¹) | Expected PMMA-3,3-D2 Frequency (cm⁻¹) | Primary Technique |

| CH₂ Symmetric/Asymmetric Stretch | ~2953 | Absent | IR, Raman |

| C-D Symmetric/Asymmetric Stretch | Absent | ~2100 - 2250 | IR, Raman |

| C=O Ester Stretch | ~1725 | ~1725 | IR (Strong) |

| CH₂ Bending/Deformation | ~1450 | Absent | IR, Raman |

| C-D Bending/Deformation | Absent | ~970 - 1050 | IR, Raman |

| C-O-C Stretch | ~1150 - 1260 | ~1150 - 1260 | IR (Strong) |

Spectroscopic Tracing for Material Transformation and Biodegradation Studies

The use of isotopic labeling, such as the substitution of hydrogen with deuterium, is a powerful technique for tracing the fate of polymers in environmental and biological systems. In principle, spectroscopic methods like Raman and infrared (IR) spectroscopy, as well as mass spectrometry, can be employed to follow the transformation and degradation pathways of deuterated polymers. The carbon-deuterium (C-D) bond has a characteristic vibrational frequency that appears in a region of the spectrum where most biological molecules are silent, allowing for clear tracking of the isotope label.

However, a detailed search of scientific databases did not yield specific studies that have utilized Poly(this compound) for spectroscopic tracing of its material transformation or biodegradation. While general methodologies for using deuterated polymers in such studies exist, their specific application to Poly(this compound), including data on its degradation pathways, rates, and the assimilation of its breakdown products by microorganisms, has not been documented in the reviewed literature. Therefore, no specific research findings or data tables can be presented at this time.

Isotope Effects in Spectroscopic Fingerprinting and Resonance Shifts

The substitution of protium (B1232500) (¹H) with deuterium (²H) at the 3,3-positions of the methyl methacrylate (B99206) monomer unit would be expected to induce notable isotope effects in the spectroscopic fingerprint of the resulting polymer. These effects are a direct consequence of the increased mass of deuterium compared to protium, which alters the vibrational frequencies of the molecule's chemical bonds.

In vibrational spectroscopy (IR and Raman), the frequency of a bond's vibration is inversely proportional to the reduced mass of the atoms involved. Therefore, C-D bonds vibrate at a lower frequency than C-H bonds. This would result in a red-shift (a shift to lower wavenumbers) for vibrational modes involving the C-D₂ group in Poly(this compound) compared to its non-deuterated counterpart.

In Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of deuterium in place of protium would also lead to distinct changes. The resonance frequency of deuterium is different from that of protium, and the scalar coupling constants between deuterium and adjacent nuclei (like ¹³C) would be smaller than the corresponding protium-nuclei couplings. This can simplify complex spectra and provide detailed structural information.

Despite these well-established principles, specific experimental data detailing the precise resonance shifts and changes in the spectroscopic fingerprint for Poly(this compound) are not available in the reviewed literature. Quantitative data, such as the exact wavenumber shifts in IR/Raman spectra or the changes in chemical shifts and coupling constants in NMR spectra for this specific compound, have not been published. Consequently, a data table detailing these specific isotope effects cannot be generated.

Neutron Scattering Investigations of Poly Methyl Methacrylate 3,3 D2 Systems

Small-Angle Neutron Scattering (SANS) for Probing Polymer Morphology and Structure

SANS is a technique that provides structural information on a scale of approximately 1 to 100 nanometers. It is particularly valuable for studying multi-component systems like polymer blends and composites.

The principle of contrast matching is a cornerstone of SANS studies in multi-component systems. researchgate.netresearchgate.net By selectively deuterating one component in a polymer blend, its neutron scattering length density can be adjusted. If the scattering length density of the deuterated component is made to match that of another component or a solvent, it becomes effectively "invisible" to the neutrons. researchgate.netnih.gov This allows the scattering from the remaining components to be isolated and studied without interference.

In the context of poly(methyl methacrylate-3,3-D2) (d-PMMA), this technique is invaluable for studying its miscibility with other polymers, such as poly(styrene-co-acrylonitrile) (SAN). The miscibility of PMMA/SAN blends is highly sensitive to factors like the acrylonitrile (AN) content in the SAN copolymer and the temperature. nih.govmdpi.com By preparing blends of SAN with d-PMMA, SANS can be used to probe the phase behavior and demixing processes at the nanoscale. researchgate.net These experiments can determine the thermodynamic interaction parameter (χ) between the two polymers, which quantifies their miscibility. researchgate.net For instance, studies on blends of PαMSAN (a copolymer of α-methyl styrene and acrylonitrile) with d-PMMA have utilized SANS to investigate the effect of polymer tacticity on phase behavior. researchgate.net Similarly, the formation of copolymers in PC/PMMA blends through reactive compatibilization, leading to transparent materials, can be analyzed to understand the resulting morphology. mdpi.com

SANS, combined with selective deuteration, is a premier tool for elucidating the spatial distribution of polymer chains within nanocomposites and biocomposites. ill.fr A significant example is the investigation of transparent wood biocomposites, where PMMA is used to fill a delignified wood scaffold. nih.govnih.govacs.org A key question in this system is whether the PMMA merely fills the larger voids or if it penetrates the nanoscale structure of the cellulose fibrils within the cell wall.

To answer this, SANS experiments were performed using deuterated PMMA (D-PMMA) and "contrast-matched" PMMA. nih.govresearchgate.net For the wood/D-PMMA composite, a distinct correlation peak was observed in the SANS profile, very similar to that of the wood scaffold soaked in heavy water (D₂O). nih.govnih.gov This peak corresponds to the characteristic spacing between elementary cellulose fibrils. Crucially, when the experiment was repeated with a contrast-matched PMMA (where the scattering length density of the polymer matches that of the wood cell wall), the correlation peak disappeared. nih.govresearchgate.net This unequivocally proved that the PMMA is distributed at the nanoscale within the interstices of the cellulose microfibrils, confirming the formation of a true nanocomposite structure. nih.gov This nanoscale distribution is critical for the material's high optical transmittance and enhanced mechanical properties. nih.gov

The data from these SANS and Small-Angle X-ray Scattering (SAXS) experiments allow for the quantification of the structural changes during the composite formation.

| Material | Technique | Peak Position (q) in Å⁻¹ | Interfibril Correlation Length (d) in nm |

|---|---|---|---|

| Native Wood (NatW/D₂O) | SAXS | 0.17 | 3.7 |

| Delignified Wood (DelW/D₂O) | SAXS | 0.125 | 5.0 |

| Delignified Wood/D-PMMA (DelW/D-PMMA) | SAXS | 0.11 | 5.7 |

| Delignified Wood/D-PMMA (DelW/D-PMMA) | SANS | ~0.1 | - |

When polymers are confined to spaces with dimensions comparable to their own size, such as in thin films or nanopores, their conformation and behavior can deviate significantly from the bulk state. mdpi.commdpi.com SANS is an ideal technique for studying these effects. By using a mixture of deuterated and hydrogenated PMMA chains, it is possible to create a "zero average contrast" condition with a confining matrix, allowing for the direct measurement of the form factor of a single polymer chain.

This approach enables the determination of the polymer's radius of gyration (Rg) under confinement. Changes in Rg reveal how the polymer chain adapts to the geometric constraints—for instance, whether it becomes more compressed or elongated. Theoretical studies and simulations have explored the various scaling regimes that govern the conformations of polymers in confined spaces, providing a framework for interpreting SANS data. aps.orgaps.org Such experiments can provide fundamental insights into the physics of confined polymers, which is crucial for applications in nanotechnology and advanced materials.

Quasi-Elastic Neutron Scattering (QENS) for Dynamics at Atomic and Nanoscale

QENS is a high-resolution inelastic neutron scattering technique that probes motions on timescales from picoseconds to nanoseconds, corresponding to atomic and molecular relaxations. epj-conferences.org Because the incoherent scattering cross-section of hydrogen is much larger than that of deuterium (B1214612), QENS is exceptionally sensitive to the dynamics of hydrogen atoms. nist.gov By selectively deuterating parts of a molecule, the motion of the remaining hydrogenated groups can be isolated and studied.

QENS is extensively used to study the local and segmental dynamics of PMMA chains. aip.orgresearchgate.net The broadening of the elastic scattering peak in a QENS spectrum is directly related to the rate of molecular motions. researchgate.net By using deuterated PMMA samples, researchers can isolate and quantify specific dynamic processes.

For example, in studies of hydrated PMMA, using heavy water (D₂O) ensures that the QENS signal originates primarily from the dynamics of the PMMA chains, revealing the plasticizing effect of water molecules which activate the polymer's segmental motion. nih.gov In polymer nanocomposites, such as PMMA-grafted silica nanoparticles dispersed in a PMMA matrix, selective deuteration of either the grafted chains or the matrix chains allows QENS to independently probe the dynamics of each component. nist.gov This can reveal how confinement at the nanoparticle interface alters the segmental mobility. Similarly, in miscible blends of PMMA with polymers like poly(ethylene oxide) (PEO), deuterium labeling enables the study of how the dynamics of PMMA are influenced by the presence of the second polymer. researchgate.net

The specific deuteration pattern in poly(this compound) makes it an ideal system for studying the rotational dynamics of the alpha-methyl group using QENS. With the backbone methylene (B1212753) group deuterated, the dominant incoherent scattering signal arises from the protons on the alpha-methyl and ester methyl groups. Further selective deuteration can isolate the alpha-methyl group's motion.

QENS experiments can directly measure the characteristic timescale and activation energy of the methyl group's rotational jumps. Studies have investigated the rotational motion of the ester methyl group in PMMA, revealing that the dynamics can be described by a distribution of rotational frequencies. iaea.org In nanocomposites of PMMA nanoparticles blended with PEO, QENS experiments using partially deuterated samples selectively revealed the α-methyl group dynamics. researchgate.net The results showed that these dynamics were largely unaffected by the presence of the PEO chains, suggesting that this local motion is not strongly coupled to the larger-scale segmental relaxations of the surrounding polymer matrix. researchgate.net These studies provide a detailed picture of the local dynamic environment within the polymer glass and melt, which is fundamental to understanding its macroscopic properties.

In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature

A comprehensive review of scientific databases and research publications has revealed a significant lack of specific studies focusing on the chemical compound "this compound." Despite its potential utility in neutron scattering investigations, detailed research findings on the molecular mobility, relaxation processes, and thin-film characteristics of its corresponding polymer, Poly(this compound), are not presently available in the public domain.

While the broader field of polymer science has extensively utilized deuterium labeling in conjunction with neutron scattering techniques to probe the structure and dynamics of polymers, the specific case of Poly(this compound) remains largely unexplored. Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a powerful tool in neutron scattering because it alters the neutron scattering length of the molecule, thereby providing contrast and allowing researchers to selectively highlight and study different parts of a complex system.

Investigations into various deuterated forms of poly(methyl methacrylate) (PMMA), such as fully deuterated PMMA (d8-PMMA), have been instrumental in advancing the understanding of polymer physics. These studies have provided valuable insights into polymer chain conformation, diffusion, and behavior at interfaces. However, the specific effects of deuterium placement at the 3,3-position on the methyl methacrylate (B99206) monomer have not been the subject of dedicated research articles.

Neutron Reflectivity for Thin Film and Surface Interfacial Studies:This section would depend on neutron reflectivity studies of thin films of Poly(this compound) to understand its surface and interfacial properties, such as film structure, interdiffusion, and adsorption behavior. While neutron reflectivity is a common technique for studying deuterated polymer films, specific data for the 3,3-D2 variant are not available.

Without access to such specific research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Researchers in the field of polymer science and neutron scattering may find the synthesis and characterization of Poly(this compound) to be a fruitful area for future investigation. Such studies could provide a more nuanced understanding of the relationship between isotopic substitution and polymer dynamics, potentially leading to new insights into the behavior of this widely used material.

Computational and Theoretical Studies on Deuterated Poly Methyl Methacrylate

Molecular Dynamics (MD) Simulations for Polymer Conformational and Dynamical Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the behavior of polymers at an atomic level. For deuterated poly(methyl methacrylate) (PMMA), particularly involving isotopes like Methyl methacrylate-3,3-D2, these simulations unravel complex conformational and dynamical properties that are often challenging to observe experimentally. By numerically solving the equations of motion for a system of atoms, MD can predict macroscopic properties from microscopic interactions, making it an invaluable tool in polymer science.

Prediction of Glass Transition Temperatures and Isotope Effects

One of the key applications of MD simulations in polymer science is the prediction of the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. research-archive.orgresearch-archive.org Simulations can determine Tg by tracking changes in macroscopic properties like density or specific volume as a function of temperature during simulated cooling processes. research-archive.orgresearchgate.net A distinct change in the slope of the density-temperature plot indicates the glass transition. research-archive.org

Simulations have shown that factors such as molecular weight significantly impact Tg, with higher molecular weights generally leading to higher glass transition temperatures. research-archive.orgresearch-archive.org This is attributed to the increased chain entanglement and intermolecular forces in longer polymer chains. researchgate.net

| Property | Simulation Method | Key Finding | Reference |

| Glass Transition Temperature (Tg) | Molecular Dynamics | Tg increases with increasing molecular weight (monomer length). | research-archive.orgresearch-archive.org |

| Isotope Effect on Tg | Experimental (MDSC) | Deuterated poly(methyl acrylate) showed temperature-shifted glass transition behavior compared to protonated samples. | researchgate.net |

| Intermolecular Interactions | Molecular Dynamics | Stronger D-C bonds in deuterated polymers can lead to enhanced energetic stabilization. | researchgate.net |

Simulation of Segmental Relaxation and Diffusion in Deuterated PMMA

Segmental relaxation refers to the localized motion of small segments of the polymer chain, a fundamental process governing the viscoelastic properties of polymers, particularly around the glass transition temperature. nih.govnih.gov MD simulations provide a detailed picture of these motions, which occur on timescales of nanoseconds or less. nih.gov By tracking the trajectories of individual atoms and polymer segments, simulations can quantify the rate and nature of this relaxation. nih.govscispace.com

In deuterated PMMA, MD simulations are often used in conjunction with experimental techniques like quasi-elastic neutron scattering (QENS). nih.govfrontiersin.org Deuterium's unique neutron scattering properties make it ideal for such studies. nih.govfz-juelich.de Simulations can compute dynamic structure factors that are directly comparable to experimental QENS data, helping to validate the simulation model and interpret the experimental results. nih.gov These combined approaches have revealed that the relaxation dynamics in PMMA are complex, involving a hierarchy of motions from side-group rotations to backbone segmental rearrangements. nih.govrsc.org

Diffusion of the entire polymer chain is a much slower process, especially in a polymer melt. MD simulations can calculate diffusion coefficients by analyzing the mean squared displacement (MSD) of the polymer chains over time. researchgate.netmdpi.comd-nb.info For deuterated PMMA, simulations can predict how the increased mass affects diffusion. Generally, heavier chains are expected to diffuse more slowly. Studies on confined deuterated PMMA films have shown that polymer mobility is highly dependent on the environment, such as proximity to interfaces, which can either enhance or reduce diffusion dynamics compared to the bulk material. nih.gov

Modeling Intermolecular Interactions and Polymer Chain Packing

The way polymer chains pack together and interact with their neighbors dictates the material's bulk properties. MD simulations excel at modeling these aspects by using force fields to describe the van der Waals, electrostatic, and bonding interactions between atoms. rsc.org For deuterated PMMA, fully atomistic simulations can provide a detailed picture of the short-range order in the glassy state. fz-juelich.de

By calculating radial distribution functions (RDFs), simulations can reveal the probable distances between different atomic groups, both within the same chain (intrachain) and between different chains (interchain). fz-juelich.dersc.org Studies combining MD simulations with neutron diffraction on selectively deuterated PMMA samples have been able to deconstruct the total structure factor into partial contributions from different parts of the monomer, such as the main chain, the α-methyl group, and the ester side group. nih.govfz-juelich.de

These studies have shown that PMMA has a strong local order, with a distinct average distance between polymer backbones. fz-juelich.de The simulations also reveal tendencies for certain groups to aggregate, such as the ester side groups, leading to a separation between backbone and side-group spatial arrangements. fz-juelich.dersc.org The specific substitution of deuterium (B1214612) in this compound would be precisely accounted for in the simulation, allowing for an accurate prediction of its unique packing structure and intermolecular energy landscape. mdpi.com

Density Functional Theory (DFT) Calculations for Reaction Energetics and Isotope Effects

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is particularly useful for studying chemical reactions, providing detailed information about transition states and reaction energetics that are difficult or impossible to obtain experimentally.

Transition State Analysis in Deuterated Monomer Reactions and Polymerization Initiation

Polymerization begins with an initiation step, where an active species is generated, which then propagates by adding monomer units. DFT calculations are instrumental in elucidating the mechanisms of these reactions by mapping out the potential energy surface. mdpi.com This involves locating the transition state (TS)—the highest energy point along the reaction pathway—and calculating its energy, which determines the activation energy of the reaction. upenn.edu

For the polymerization of methyl methacrylate (B99206), DFT has been used to study the kinetics of free-radical propagation. researchgate.netsemanticscholar.org When considering a deuterated monomer like this compound, DFT is essential for predicting kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when one of the atoms in the reactants is replaced by one of its isotopes. The KIE arises primarily from the difference in zero-point vibrational energies (ZPVE) between the isotopic reactants and transition states.

In the case of this compound, the C-D bonds at the 3-position are stronger and have a lower ZPVE than the corresponding C-H bonds. sci-hub.se If these bonds are broken or significantly altered in the rate-determining step of the polymerization (for instance, in a chain transfer reaction involving hydrogen/deuterium abstraction from the monomer), a primary KIE would be expected. DFT calculations can precisely model the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, allowing for a quantitative prediction of the KIE. Even if the C-D bond is not directly broken, a smaller secondary KIE may still be observed due to changes in the vibrational environment at the transition state.

| Reaction Stage | Computational Method | Key Insights | Reference |

| Polymerization Initiation | Density Functional Theory (DFT) | DFT can determine the pivotal step in the initiation of MMA polymerization by calculating energy profiles. | mdpi.com |

| Propagation Kinetics | Density Functional Theory (DFT) | Various DFT functionals can be used to model the relative propagation kinetics of methacrylate monomers. | researchgate.net |

| Dimerization Mechanism | Density Functional Theory (DFT) | DFT can elucidate reaction pathways and predict the most energetically favorable channels for monomer dimerization. | rsc.org |

Calculation of Vibrational Frequencies and Zero-Point Energy Contributions

A key output of DFT calculations is the set of harmonic vibrational frequencies for a molecule. nih.govspectroscopyonline.com These frequencies correspond to the different modes of vibration, such as bond stretching and bending. mdpi.com From these frequencies, the zero-point vibrational energy (ZPVE) can be calculated. The ZPVE is the residual vibrational energy that a molecule retains even at absolute zero temperature, a direct consequence of the Heisenberg uncertainty principle. nist.gov

This difference in ZPVE is the fundamental origin of isotope effects. osti.gov For example, in a chemical reaction, the activation energy is the difference between the energy of the transition state and the reactants. Because the ZPVEs of the deuterated and non-deuterated reactants are different, and the ZPVEs of their respective transition states are also different, the resulting activation energies will not be the same. By accurately calculating these ZPVE contributions, DFT provides a powerful theoretical framework for understanding and predicting the thermodynamic and kinetic consequences of isotopic substitution. osti.govnih.gov

Development of Coarse-Grained Models and Multiscale Simulations

Computational and theoretical studies, particularly the development of coarse-grained (CG) models and multiscale simulations, have become indispensable tools for understanding the complex structure and dynamics of polymers like poly(methyl methacrylate) (PMMA). nih.gov These methods are crucial for bridging the gap between atomistic-level detail and the macroscopic properties of materials, allowing researchers to simulate larger systems over longer timescales than are feasible with full atomistic models. rsc.org For deuterated variants such as those derived from this compound, these computational approaches are often developed and validated in synergy with experimental techniques like neutron scattering, which relies on isotopic labeling to generate contrast. psu.edunih.gov

The core principle of coarse-graining involves simplifying the molecular representation by grouping several atoms into a single interaction site or "bead." rsc.org This reduction in the number of degrees of freedom significantly decreases the computational cost. rsc.org The challenge lies in parameterizing the interactions between these beads to accurately reproduce the properties of the fully atomistic system. researchgate.net

One established approach for developing a CG model for PMMA involves a hierarchical, multiscale strategy. This process often begins with a detailed, explicit-atom simulation, which is then used to parameterize a more simplified united-atom (UA) model where hydrogen atoms are grouped with the heavy atoms to which they are bonded. nih.govrsc.org The data from the UA simulation, in turn, serves as the basis for developing the even simpler CG model. nih.gov

A common coarse-graining scheme for PMMA represents each monomer unit with two distinct beads: one for the polymer backbone segment and another for the side group. psu.edunih.gov This two-bead representation captures the essential chemical architecture of the polymer. The effective potentials governing the interactions between these CG beads are typically derived from the structural distributions observed in the more detailed UA simulations through a process known as Boltzmann inversion. aip.org This method ensures that the CG model reproduces key structural properties, such as the radial distribution functions, of the underlying, more detailed model. aip.org While this approach accurately captures static structural properties, the dynamics in CG simulations are often accelerated compared to the atomistic reality due to a smoother potential energy landscape. aip.org

More recent efforts have focused on systematically evaluating and refining existing CG force fields, such as the popular MARTINI framework, to better represent specific polymer systems. diva-portal.orgacs.org For instance, studies on methyl-methacrylate-based polymer brushes have revealed that standard MARTINI parameter assignments can lead to inaccuracies, such as excessive coiling of the polymer chains, stemming from an imbalance between polymer-polymer and polymer-water interactions. diva-portal.orgacs.org

To address these issues, researchers have developed revised parameter sets. This process involves adjusting the non-bonded interaction parameters (e.g., Lennard-Jones potentials) to better match experimental observations, such as the swelling behavior of polymer brushes under various conditions. diva-portal.org The bead mapping remains a critical first step, where the atomistic structure of the monomer is partitioned into CG sites.

An example of a revised CG mapping and parameterization for a methyl methacrylate-based polymer using the MARTINI 3 force field is detailed below. The process involves defining the bead types and then optimizing their interaction potentials.

Interactive Data Table: Bead Type Assignment for a Coarse-Grained Methyl Methacrylate-Based Model

The following table outlines the correspondence between the atomistic groups of a methyl methacrylate monomer and the assigned bead types in a revised MARTINI 3 coarse-grained model.

| Bead Name | Bead Type | Corresponding Atomistic Group |

| BMA | TCN5 | Backbone Cα and C=O group |

| SMA | SNd | Side-chain O-CH3 group |

| AMA | P1 | α-methyl group |

Table generated based on information from studies on methyl-methacrylate-based polymer brushes. diva-portal.org

Following the bead mapping, the interaction parameters are refined. The Lennard-Jones (LJ) potential, which models the non-bonded van der Waals interactions, is a key target for optimization. The revised parameters aim to create a more accurate balance of interactions within the simulated system.

Interactive Data Table: Revised Lennard-Jones Interaction Parameters

This table presents an example of revised Lennard-Jones (LJ) interaction potential parameters for the newly assigned bead types, designed to improve the accuracy of the coarse-grained model.

| Bead Type Interaction | σ (nm) | ε (kJ/mol) |

| TCN5 - TCN5 | 0.47 | 3.5 |

| SNd - SNd | 0.47 | 4.2 |

| P1 - P1 | 0.47 | 3.0 |

Note: These parameters are illustrative of revised force fields developed for specific applications and may be adjusted based on the system being studied. The σ parameter relates to the bead size, and ε defines the depth of the potential well. diva-portal.org

By systematically developing and validating these coarse-grained models against experimental data from deuterated samples, researchers can perform predictive multiscale simulations to explore the structure, dynamics, and phase behavior of PMMA systems with a level of detail that connects molecular features to bulk material properties. nih.govmdpi.com

Applications and Emerging Research Directions Utilizing Methyl Methacrylate 3,3 D2

Elucidation of Polymerization Mechanism Heterogeneity and Microstructure Control

The use of Methyl methacrylate-3,3-D2 is instrumental in probing the intricacies of polymerization processes. During the bulk radical polymerization of methyl methacrylate (B99206), significant spatial and temporal heterogeneities can arise, impacting the final properties of the material. By selectively deuterating the monomer, researchers can employ techniques like small-angle neutron scattering (SANS) to follow the evolution of these heterogeneities in situ. This allows for a direct visualization of how polymer chains form and aggregate, providing insights into the onset of phenomena such as the Trommsdorff effect, where a rapid increase in polymerization rate is observed due to decreased termination events in the increasingly viscous medium. rsc.org

Furthermore, understanding the polymerization kinetics is crucial for controlling the microstructure of the resulting polymer. The reactivity ratios in copolymerization, for instance, dictate the sequence of monomer incorporation and thus the final polymer architecture. By using deuterated monomers in conjunction with techniques that can differentiate between the labeled and unlabeled units, a more precise determination of these kinetic parameters is possible. This level of control is essential for designing polymers with specific microstructures, such as block copolymers or materials with controlled phase separation, which in turn dictates their macroscopic properties and applications. chemrxiv.orgresearchgate.net

Polymerization-induced phase separation is another area where this compound proves invaluable. As polymer chains grow, their solubility in the monomer mixture can decrease, leading to phase separation. This process can be harnessed to create materials with controlled porosity and morphology. acs.org By labeling the forming polymer with deuterium (B1214612), neutron scattering can be used to monitor the onset and evolution of this phase separation, providing a deeper understanding of the underlying thermodynamic and kinetic factors that govern the final microstructure. iaea.orgarxiv.org

Advanced Understanding of Polymer Blend Thermodynamics and Phase Separation Phenomena

The study of polymer blends is critical for the development of new materials with tailored properties. The miscibility and phase behavior of these blends are governed by subtle thermodynamic interactions. The use of this compound, which results in deuterated poly(methyl methacrylate) (d-PMMA), is a cornerstone of modern polymer blend research, particularly when employing SANS. This technique relies on the scattering contrast between the deuterated and protonated components of the blend to provide detailed information about the morphology and thermodynamics of the mixture. iaea.org

SANS studies on blends containing d-PMMA have been instrumental in determining the Flory-Huggins interaction parameter (χ), a key thermodynamic quantity that governs the miscibility of polymers. By analyzing the scattered neutron intensity as a function of temperature and composition, researchers can construct phase diagrams and identify the critical temperatures for phase separation, such as the Lower Critical Solution Temperature (LCST). medwinpublishers.comutexas.eduresearchgate.net For example, time-resolved SANS has been used to investigate the kinetics of phase separation in blends of PMMA and poly(styrene-co-acrylonitrile) (SAN), revealing the different stages of spinodal decomposition. iaea.org

The ability to precisely measure thermodynamic parameters allows for the validation and refinement of theoretical models describing polymer blend behavior. This fundamental understanding is crucial for designing compatible polymer blends for a wide range of applications, from advanced coatings to biomedical devices.

Characterization of Polymer Dynamics in Confined Geometries and at Interfaces

The behavior of polymers in confined spaces, such as thin films or near surfaces, can differ significantly from their bulk properties. These confinement effects are critical in applications like nanocomposites, coatings, and microelectronics. Neutron reflectivity is a powerful technique for studying the structure and dynamics of polymers at interfaces, and the use of deuterated polymers like d-PMMA is essential for creating the necessary scattering contrast. nist.govresearchgate.netrsc.orgacs.orgjst.go.jp

By creating bilayer samples of d-PMMA and protonated PMMA (h-PMMA), researchers can use neutron reflectivity to measure the interdiffusion of polymer chains across the interface. These measurements provide direct information about polymer mobility as a function of distance from a solid substrate. Such studies have shown that the effective diffusion coefficient of PMMA chains is significantly reduced in close proximity to an attractive surface. nist.gov This technique allows for the quantification of the length scale over which the interface influences polymer dynamics.

Neutron reflectivity has also been employed to investigate the nanostructure of PMMA chains adsorbed on a substrate. These studies have revealed the formation of a tightly bound inner layer, a bulk-like middle layer, and a distinct outer surface layer. rsc.org The response of these layers to solvent vapor, which can be monitored by contrast variation, provides further insights into the local chain conformation and mobility. Understanding these interfacial phenomena is crucial for controlling the properties of polymer thin films and coatings. nist.govrsc.orgresearchgate.net

Development of Novel Materials through Isotopic Engineering

Isotopic engineering, the deliberate manipulation of isotopic composition to alter material properties, is an emerging field with significant potential. The substitution of hydrogen with deuterium in polymers can lead to enhanced stability and performance, opening avenues for the development of novel materials. resolvemass.caeuropa.eullnl.gov

One of the key advantages of deuteration is the increased resistance to thermal and oxidative degradation. resolvemass.ca The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making deuterated polymers more robust in harsh environments. This enhanced stability is particularly valuable for materials used in high-performance applications where longevity and reliability are critical.

Deuterated polymers are also finding applications in advanced technologies such as organic light-emitting diodes (OLEDs) and optical fibers. In these applications, the altered vibrational frequencies of the C-D bonds can reduce energy loss mechanisms, leading to improved device efficiency and performance. llnl.gov Furthermore, the ability to selectively deuterate specific parts of a polymer molecule provides a route to fine-tune its properties for specific functions. europa.eu As the synthesis of deuterated monomers becomes more accessible, the opportunities for creating new materials with tailored properties through isotopic engineering are expected to grow significantly.

Mechanistic Investigations of Polymer Degradation Pathways (e.g., Thermal Degradation)

Understanding the mechanisms of polymer degradation is essential for predicting material lifetimes and developing strategies for stabilization. The thermal degradation of poly(methyl methacrylate) (PMMA) proceeds through a complex series of reactions, including chain scission and monomer unzipping. nih.govnih.govsemanticscholar.org Isotopic labeling with deuterium provides a powerful tool for elucidating these complex reaction pathways.

By selectively placing deuterium atoms at specific locations within the methyl methacrylate monomer, such as in this compound, researchers can trace the fate of these atoms during the degradation process. Mass spectrometry and other analytical techniques can then be used to identify the deuterated fragments, providing direct evidence for the specific bonds that are breaking and the mechanisms by which degradation products are formed.

For example, the kinetic isotope effect, where the rate of a reaction involving a C-D bond is slower than that involving a C-H bond, can be used to determine the rate-limiting steps in the degradation process. While direct studies on the thermal degradation of this compound are not widely reported in the provided search results, the principles of using isotopic labeling to study reaction mechanisms are well-established. This approach has the potential to provide a much more detailed and quantitative understanding of PMMA degradation, leading to the development of more effective stabilizers and more durable materials. researchgate.net

Tracing Studies in Environmental and Material Science Contexts

The use of isotopically labeled molecules as tracers is a well-established technique in many scientific disciplines. In environmental and material science, polymers synthesized from deuterated monomers like this compound can serve as powerful probes for tracking the movement and fate of materials in complex systems. resolvemass.callnl.gov

In material science, deuterated polymers have been used to study the migration of materials in complex assemblies. For instance, in the context of inertial fusion energy, deuterated polymers are used to encapsulate fuel targets. By analyzing the distribution of deuterium, researchers can map how the shell material migrates into the fusion core, providing critical data for optimizing target design. llnl.gov

In an environmental context, while specific examples utilizing this compound are not prevalent in the provided search results, the potential for such applications is clear. For example, deuterated PMMA could be used to trace the fate of microplastics in the environment. By introducing a known quantity of deuterated microplastics into a model ecosystem, researchers could track their transport, degradation, and uptake by organisms with high sensitivity and specificity, distinguishing them from the background of non-deuterated plastics. This would provide invaluable data for assessing the environmental impact of plastic pollution. resolvemass.ca

Future Perspectives in Deuterated Polymer Research

The field of deuterated polymer research is poised for significant growth, driven by advancements in synthesis techniques and the increasing demand for advanced materials and analytical tools. resolvemass.caeuropa.euresearchgate.net The future directions for the application of this compound and other deuterated monomers are multifaceted and promising.

One of the key areas of future research is in sustainability. Deuterated polymers are being used to study the degradation pathways of biodegradable materials, which is crucial for the development of more environmentally friendly plastics. resolvemass.ca By understanding how these materials break down at a molecular level, researchers can design next-generation polymers with controlled biodegradability.

In the realm of biomedical applications, innovations in polymer design using deuterated materials are enabling the creation of more sophisticated drug delivery systems. resolvemass.ca The enhanced stability and unique properties of deuterated polymers can be leveraged to create carriers that can release therapeutic agents in a targeted and controlled manner, potentially leading to more effective treatments with fewer side effects.

Q & A

Q. Table 1: Synthesis Efficiency Comparison

| Deuteration Method | Yield (%) | Purity (Atom% D) |

|---|---|---|

| Acid-catalyzed esterification | 85–90 | 98 (with BHT) |

| Isotopic exchange | 70–75 | 95 (requires repeated purification) |

Basic: How do the physical properties of this compound influence experimental design?

Answer:

Key properties include:

- Boiling point : 100.3°C (similar to non-deuterated MMA), requiring precise temperature control during distillation to avoid thermal degradation .

- Density : 0.9 g/cm³, which affects solvent selection in polymerization reactions (e.g., deuterated solvents for isotopic consistency in NMR studies) .

- Flash point : 10°C, necessitating inert atmospheres (N₂/Ar) to prevent combustion during handling .

Advanced: How does deuteration at the 3,3 positions impact polymerization kinetics and mechanism?

Answer:

Deuterium introduces a kinetic isotope effect (KIE), slowing propagation rates due to stronger C-D bonds. For example:

- Radical polymerization : Rate constants () decrease by ~20% compared to non-deuterated MMA, as shown in studies using pulsed-laser polymerization (PLP) coupled with size-exclusion chromatography (SEC) .

- Thermal stability : Deuterated polymers exhibit higher glass transition temperatures () due to reduced chain mobility, verified via differential scanning calorimetry (DSC) .

Methodological Note : To quantify KIE, compare values using time-resolved FTIR or PLP-SEC under identical conditions for deuterated and non-deuterated monomers .

Advanced: How can researchers resolve contradictions in spectral data assignments for deuterated MMA derivatives?

Answer:

Contradictions often arise in C NMR due to overlapping signals. Solutions include:

- 2D NMR (HSQC/HMBC) : Correlate H and C signals to assign deuterated positions unambiguously .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding spectral interpretation .

Example : The carbonyl carbon (C=O) in this compound shifts upfield by ~2 ppm compared to non-deuterated MMA, validated via combined experimental and computational analysis .

Advanced: What challenges arise when using this compound in metabolic or tracer studies?

Answer:

- Isotopic dilution : Endogenous protonated compounds may dilute deuterium signals. Use LC-MS with selected reaction monitoring (SRM) to enhance sensitivity for deuterated metabolites .

- Stability in biological matrices : Deuterated esters can hydrolyze in vivo. Stabilize samples with enzyme inhibitors (e.g., esterase inhibitors) during collection .

Case Study : In biosynthesis studies, deuterated MMA was traced through phenylalanine pathways, revealing <0.1% isotopic scrambling in downstream metabolites, validated via high-resolution MS .

Advanced: How to design experiments analyzing isotopic effects on copolymerization behavior?

Answer:

- Feed ratio optimization : Vary the ratio of deuterated/non-deuterated MMA in copolymerization. Monitor reactivity ratios () using H NMR to track monomer consumption .

- Chain microstructure analysis : Use H NMR to assess deuterium distribution along the polymer backbone, revealing sequence-length distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.